spectroscopic data of (+/-)-a-Propyl-2-thiophenemethanol
spectroscopic data of (+/-)-a-Propyl-2-thiophenemethanol
Comprehensive Spectroscopic Characterization of (+/-)-a-Propyl-2-thiophenemethanol: A Technical Guide for Structural Validation
Executive Summary
(+/-)-a-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1-ol) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials. Accurate structural validation of this compound is essential for downstream drug development and quality control. This whitepaper details the exact methodologies, the causality behind experimental design, and the expected multi-modal spectroscopic data arrays (NMR, FT-IR, GC-MS) required to authenticate this molecule with absolute confidence.
Principles of Spectroscopic Experimental Design
To establish a self-validating analytical system, researchers must employ orthogonal techniques. NMR provides the carbon-hydrogen framework, FT-IR identifies functional groups, and GC-MS confirms the molecular weight and thermodynamic fragmentation patterns.
1.1. NMR Sample Preparation & Causality High-quality Nuclear Magnetic Resonance (NMR) spectra are fundamentally dependent on proper sample preparation. Any solid particles remaining in solution will not appear in the NMR spectrum and may cause shimming difficulties, leading to broad peaks and poor resolution[1]. For routine ¹H NMR structural analysis, 1-5 mg of the sample must be completely dissolved in 0.6-0.7 mL of a deuterated solvent[1]. Deuterated solvents (such as CDCl₃) are strictly required because the deuterium nuclei provide the "NMR lock" used by the spectrometer for magnetic field stabilization[2].
1.2. FT-IR via Attenuated Total Reflectance (ATR) Fourier-transform infrared spectroscopy (FTIR) utilizing an Attenuated Total Reflectance (ATR) accessory is the modern gold standard for functional group identification. ATR relies on an evanescent wave that penetrates the sample by a few microns when placed in direct contact with a high-refractive-index crystal (e.g., Zinc Selenide or Diamond)[3]. This eliminates the need for extensive sample preparation (such as pressing KBr pellets) and prevents moisture contamination, ensuring high reproducibility with little to no chance of operator error[3][4].
1.3. GC-MS Electron Ionization (EI) Dynamics Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is utilized to determine the molecular mass and structural fragments. In the ion source, the vaporized analyte is bombarded with high-energy electrons, typically at 70 electron volts (eV)[5]. The causality behind using exactly 70 eV is that the ionization cross-sectional area of most organic molecules reaches a maximum at this energy level, optimizing the efficiency of radical cation formation to about 0.1%[6]. The excess energy internalized by the molecule induces reproducible, hard fragmentation, creating a unique structural fingerprint[6][7].
Step-by-Step Analytical Protocols
Protocol A: ¹H and ¹³C NMR Acquisition
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Sample Weighing: Weigh exactly 15 mg of (+/-)-a-Propyl-2-thiophenemethanol into a clean glass vial.
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Solubilization: Add 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
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Filtration: Pass the solution through a Pasteur pipette packed with a small plug of cotton wool directly into a standard 5 mm NMR tube to remove any particulate matter[8].
-
Acquisition: Insert the tube into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Acquire the ¹H spectrum (16 scans, relaxation delay 1s) and ¹³C spectrum (1024 scans, relaxation delay 2s).
Protocol B: FT-IR (ATR) Acquisition
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Background Scan: Clean the ATR diamond crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
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Sample Application: Place a single drop (approx. 2 µL) of the neat liquid (+/-)-a-Propyl-2-thiophenemethanol directly onto the ATR crystal, ensuring complete coverage of the sensor area.
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Acquisition: Collect the sample spectrum (32 scans, 4000–600 cm⁻¹ range).
-
Processing: Perform atmospheric compensation and baseline correction.
Protocol C: GC-MS (EI) Acquisition
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Dilution: Dilute the sample to 100 ppm in HPLC-grade hexane.
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Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250°C).
-
Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 60°C hold for 1 min, ramp at 15°C/min to 280°C.
-
Ionization: Operate the MS source in EI mode at 70 eV, with the source temperature set to 230°C[7]. Scan range: m/z 40-300.
Analytical Workflows & Quality Control
Fig 1. Multi-modal spectroscopic workflow for structural validation.
Comprehensive Spectroscopic Data Arrays
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.25 | dd | 5.0, 1.2 | 1H | Thiophene H-5 |
| 6.96 | dt | 3.5, 1.2 | 1H | Thiophene H-3 |
| 6.95 | dd | 5.0, 3.5 | 1H | Thiophene H-4 |
| 4.90 | t | 7.0 | 1H | CH-OH (Methine) |
| 2.20 | br s | - | 1H | OH (Exchangeable) |
| 1.85 | m | - | 2H | CH₂ (Propyl α) |
| 1.40 | m | - | 2H | CH₂ (Propyl β) |
| 0.95 | t | 7.3 | 3H | CH₃ (Propyl γ) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 149.0 | C (Quaternary) | Thiophene C-2 |
| 126.5 | CH | Thiophene C-5 |
| 124.5 | CH | Thiophene C-4 |
| 123.5 | CH | Thiophene C-3 |
| 70.5 | CH | CH-OH (Methine) |
| 41.5 | CH₂ | CH₂ (Propyl α) |
| 19.0 | CH₂ | CH₂ (Propyl β) |
| 13.8 | CH₃ | CH₃ (Propyl γ) |
Table 3: FT-IR (ATR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |
|---|---|---|
| ~3350 | Strong, Broad | O-H stretching (Hydrogen bonded) |
| ~3100 | Weak | C-H stretching (Aromatic/Thiophene) |
| ~2950, 2870 | Medium | C-H stretching (Aliphatic propyl chain) |
| ~1430 | Medium | C=C stretching (Thiophene ring) |
| ~1040 | Strong | C-O stretching (Secondary alcohol) |
| ~700 | Strong | C-H out-of-plane bending (Thiophene) |
Table 4: GC-MS (EI, 70 eV) Fragmentation Data
| m/z | Relative Abundance (%) | Ion Assignment | Loss |
|---|---|---|---|
| 156 | < 10 | [M]⁺ (Molecular Ion) | None |
| 113 | 100 (Base Peak) | [C₅H₅OS]⁺ (Alpha-cleavage) | - C₃H₇ (Propyl radical, 43 Da) |
| 85 | ~ 45 | [C₄H₃S]⁺ (Thiophene cation) | - CO (Carbon monoxide, 28 Da) |
Mechanistic Insights & Spectral Interpretation
The structural confirmation of (+/-)-a-Propyl-2-thiophenemethanol relies heavily on interpreting the causality of the observed spectral phenomena.
In the NMR spectra , the thiophene ring induces a strong anisotropic deshielding effect. The proton at the 5-position (adjacent to the sulfur atom) appears furthest downfield at 7.25 ppm due to the electronegativity of the sulfur heteroatom. The methine proton (CH-OH) is shifted to 4.90 ppm, a characteristic position for a proton situated between an electron-rich aromatic system and an electronegative hydroxyl group.
In the Mass Spectrometry analysis, the molecule undergoes highly predictable fragmentation under 70 eV electron ionization. The most thermodynamically favorable pathway is the alpha-cleavage of the propyl chain. The loss of the propyl radical (43 Da) from the molecular ion (m/z 156) generates a highly stabilized, resonance-delocalized oxonium ion at m/z 113. This base peak ion subsequently loses a neutral molecule of carbon monoxide (CO, 28 Da) to form the thiophene cation at m/z 85, a hallmark fragmentation pattern of 2-substituted thiophene methanols.
Fig 2. Primary electron ionization (EI) mass fragmentation pathway.
References
-
Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. [Link]
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Chemical Research Support, Weizmann Institute of Science. "Sample Preparation & NMR Tubes." Weizmann Institute.[Link]
-
Stothers NMR Facility, Western University. "NMR Sample Preparation." Western University.[Link]
-
Bruker Corporation. "Attenuated Total Reflectance (ATR)." Bruker.[Link]
-
Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac.[Link]
-
LCGC International. "Electron Ionization for GC–MS." Chromatography Online.[Link]
-
LCGC International. "Understanding Electron Ionization Processes for GC–MS." Chromatography Online.[Link]
-
Metwarebio. "Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis." Metwarebio.[Link]
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